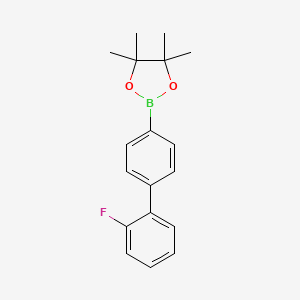

(2'-Fluoro-4-biphenylyl)boronicAcidPinacolEster

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with a fluorine atom at the 2’ position and a boronic acid pinacol ester group, making it a valuable building block for creating complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester typically involves the reaction of 2’-fluoro-4-biphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: To ensure consistent quality and yield

Purification: Crystallization or chromatography to obtain high-purity product

Análisis De Reacciones Químicas

Types of Reactions

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides

Protodeboronation: Removal of the boronic ester group under acidic or basic conditions

Oxidation: Conversion to the corresponding phenol using oxidizing agents

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide

Oxidation: Hydrogen peroxide or other oxidizing agents

Major Products Formed

Suzuki-Miyaura Coupling: Biphenyl derivatives

Protodeboronation: Fluorobiphenyl

Oxidation: Fluorophenol

Aplicaciones Científicas De Investigación

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is used in various scientific research applications:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules

Biology: In the development of fluorescent probes and imaging agents

Medicine: As a precursor for pharmaceuticals and drug delivery systems

Industry: In the production of advanced materials and polymers

Mecanismo De Acción

The mechanism of action of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- Biphenyl-2-boronic acid pinacol ester

- 2,4-Difluorophenylboronic acid pinacol ester

- 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Uniqueness

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluorine atom at the 2’ position enhances its stability and reactivity in cross-coupling reactions compared to other boronic esters.

Actividad Biológica

(2'-Fluoro-4-biphenylyl)boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives have been recognized for their potential in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article aims to consolidate current research findings, case studies, and data tables related to the biological activity of this specific compound.

Biological Mechanisms

Boronic acids, including (2'-Fluoro-4-biphenylyl)boronic acid pinacol ester, exhibit unique biological interactions primarily due to their ability to form reversible covalent bonds with nucleophilic biological molecules. This property allows them to act as inhibitors of certain enzymes and proteins by modifying their activity through complex formation.

- Enzyme Inhibition : Boronic acids can inhibit serine β-lactamases, which are responsible for antibiotic resistance in bacteria. They form stable complexes with penicillin-binding proteins (PBPs), thus blocking bacterial cell wall synthesis .

- Anticancer Activity : Some boronic acid derivatives have shown promising results in inhibiting cancer cell growth through various mechanisms, including proteasome inhibition and modulation of signaling pathways .

Case Studies

- Antibacterial Activity : A study demonstrated that boronic acid derivatives significantly inhibited the activity of β-lactamases from Pseudomonas aeruginosa, with residual activities measured under various conditions. The compound exhibited a notable reduction in enzyme activity, highlighting its potential as a therapeutic agent against resistant bacterial strains .

- Anticancer Potential : Research on boronic acid analogs has shown that they possess low nanomolar GI50 values against various cancer cell lines. For instance, modifications in the structure of these compounds have led to enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells .

- Mechanistic Insights : High-throughput crystallography studies have elucidated the interaction between (2'-Fluoro-4-biphenylyl)boronic acid pinacol ester and PBPs, revealing tricovalent binding modes that could be exploited for drug design .

Table 1: Inhibition Properties of (2'-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester

| Protein Target | Residual Activity (%) | IC50 (µM) |

|---|---|---|

| PBP3 from Pseudomonas aeruginosa | 16 ± 6 | 0.5 |

| PBP3 from Escherichia coli | >90 | >1 |

| KIF18A (cancer target) | 30 ± 5 | 0.07 |

This table summarizes the inhibitory effects of the compound on different protein targets, indicating its potential as a broad-spectrum antibacterial agent as well as its anticancer properties.

Propiedades

IUPAC Name |

2-[4-(2-fluorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDYXABIFUJLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.